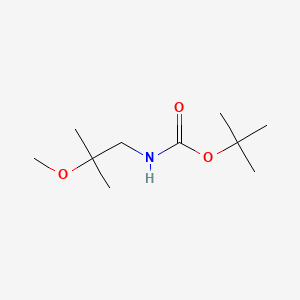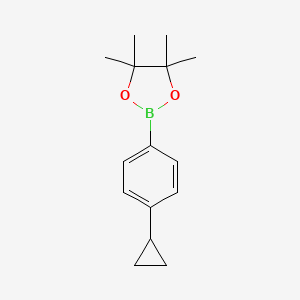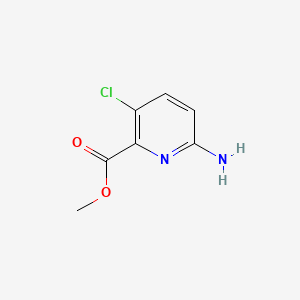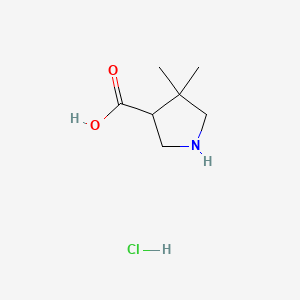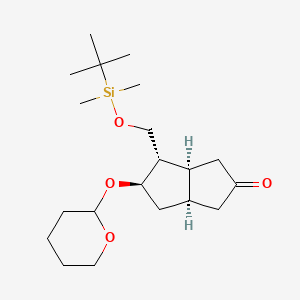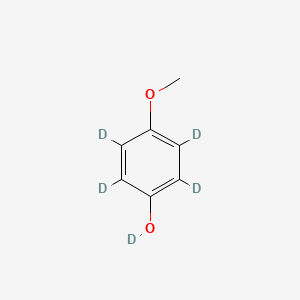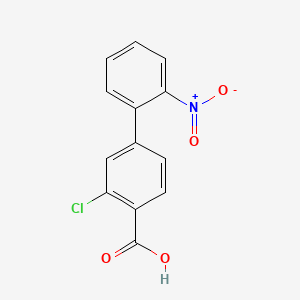![molecular formula C14H9FO4 B596445 6-Fluoro-[1,1'-biphenyl]-3,3'-dicarboxylic acid CAS No. 1261977-27-8](/img/structure/B596445.png)
6-Fluoro-[1,1'-biphenyl]-3,3'-dicarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Fluoro-[1,1'-biphenyl]-3,3'-dicarboxylic acid, also known as 6F-BPDCA, is a synthetic organic compound that has been studied for its potential applications in a variety of scientific research fields. 6F-BPDCA is a fluoro-substituted derivative of the traditional biphenyl-3,3'-dicarboxylic acid (BPDCA), and it has been shown to possess a number of interesting and potentially useful chemical and physical properties.
Applications De Recherche Scientifique
Application in Cancer Research
Specific Scientific Field
Summary of the Application
The compound has been used in the synthesis of a novel anticancer agent, NSC 368390 . This agent has demonstrated antitumor activity against L1210 leukemia and B16 melanoma .
Methods of Application
The compound was used in the synthesis of NSC 368390, which was then tested against various cancer types . The compound was administered in various ways including intraperitoneally (i.p.), intravenously (i.v.), subcutaneously (s.c.), or orally (p.o.) .
Results or Outcomes
In initial studies with L1210 leukemia, the compound caused an increase in life span of >80% . It also inhibited the growth of the MX-1 breast, LX-1 lung, BL/STX-1 stomach, and CX-1 colon carcinomas by >90% .
Application in Organic Synthesis
Specific Scientific Field
Summary of the Application
The compound has been used in the synthesis of N-substituted 6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole derivatives .
Methods of Application
A synthetic route was developed using piperidine-4-carboxylic acid, 1,3-difluorobenzene, and various halogen derivatives .
Results or Outcomes
The target products were obtained with 55–92% yields in relatively short reaction times .
Application in Inhibition of de Novo Pyrimidine Nucleotide Biosynthesis
Specific Scientific Field
Summary of the Application
The compound has been used in the study of the mechanism of action of the novel anticancer agent NSC 368390 . This agent inhibits a step in the de novo biosynthetic pathway leading to uridine 5′-monophosphate .
Methods of Application
The compound was used in the synthesis of NSC 368390, which was then tested against various cancer types . The compound was administered in various ways including intraperitoneally (i.p.), intravenously (i.v.), subcutaneously (s.c.), or orally (p.o.) .
Results or Outcomes
The results showed that NSC 368390 was a potent inhibitor of dihydroorotate dehydrogenase, the fourth enzyme in the pathway . This study demonstrates that NSC 368390 exerts its tumoricidal effect by inhibiting a step in de novo pyrimidine biosynthesis resulting in the depletion of critical precursors for RNA and DNA synthesis .
Application in Suzuki–Miyaura Coupling
Summary of the Application
The compound has been used in the Suzuki–Miyaura coupling reaction . This reaction is a type of palladium-catalyzed cross-coupling reaction, used to synthesize carbon-carbon bonds .
Methods of Application
The compound was used in the synthesis of various organic compounds via the Suzuki–Miyaura coupling reaction . The reaction conditions were optimized for the specific substrates used .
Results or Outcomes
The Suzuki–Miyaura coupling reaction using this compound was successful, and the desired products were obtained .
Propriétés
IUPAC Name |
3-(3-carboxyphenyl)-4-fluorobenzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9FO4/c15-12-5-4-10(14(18)19)7-11(12)8-2-1-3-9(6-8)13(16)17/h1-7H,(H,16,17)(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEJDNRSWYBPIET-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)O)C2=C(C=CC(=C2)C(=O)O)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9FO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60683333 |
Source


|
| Record name | 6-Fluoro[1,1'-biphenyl]-3,3'-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60683333 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Fluoro-[1,1'-biphenyl]-3,3'-dicarboxylic acid | |
CAS RN |
1261977-27-8 |
Source


|
| Record name | 6-Fluoro[1,1'-biphenyl]-3,3'-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60683333 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


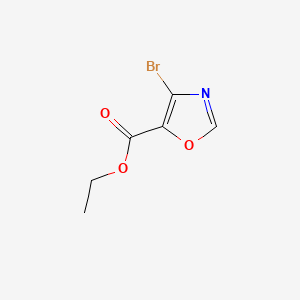
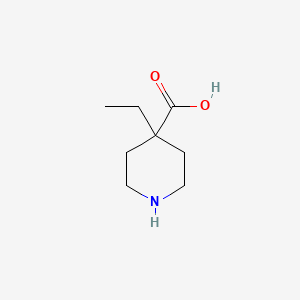
![[1-(2-Fluoroethyl)cyclopropyl]methanamine](/img/structure/B596366.png)

